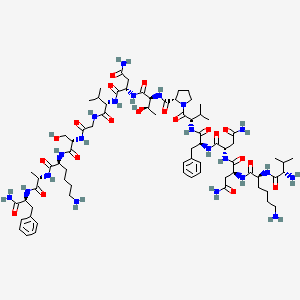![molecular formula C8H10O3 B582820 Methyl 4-oxobicyclo[3.1.0]hexane-1-carboxylate CAS No. 154184-56-2](/img/structure/B582820.png)
Methyl 4-oxobicyclo[3.1.0]hexane-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-oxobicyclo[3.1.0]hexane-1-carboxylate is a bicyclic compound with the molecular formula C₈H₁₀O₃ and a molecular weight of 154.16 g/mol . This compound is characterized by its unique bicyclo[3.1.0]hexane structure, which includes a ketone and an ester functional group. It is primarily used in research and development settings, particularly in the field of organic chemistry.
Vorbereitungsmethoden
The synthesis of Methyl 4-oxobicyclo[3.1.0]hexane-1-carboxylate typically involves the following steps:
Cyclization Reaction: The starting material, often a suitable diene or enone, undergoes a cyclization reaction to form the bicyclic core structure.
Esterification: The carboxylic acid group is then esterified using methanol in the presence of an acid catalyst to form the methyl ester.
Oxidation: The final step involves the oxidation of the bicyclic structure to introduce the ketone functional group.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to maximize yield and purity .
Analyse Chemischer Reaktionen
Methyl 4-oxobicyclo[3.1.0]hexane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone group can be reduced to form alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and methanol.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, alcohols) .
Wissenschaftliche Forschungsanwendungen
Methyl 4-oxobicyclo[3.1.0]hexane-1-carboxylate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Researchers use it to develop new pharmaceuticals and study its potential biological activities.
Material Science: It is used in the development of new materials with unique properties, such as polymers and resins.
Chemical Biology: The compound is used to study biochemical pathways and interactions within cells.
Wirkmechanismus
The mechanism of action of Methyl 4-oxobicyclo[3.1.0]hexane-1-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bicyclic structure allows it to fit into specific binding sites, influencing biological pathways and processes .
Vergleich Mit ähnlichen Verbindungen
Methyl 4-oxobicyclo[3.1.0]hexane-1-carboxylate can be compared to other bicyclic compounds such as:
7-Oxabicyclo[2.2.1]heptane: Known for its use in asymmetric synthesis and as a chiral building block.
3-Azabicyclo[3.1.0]hexane: Found in various natural and synthetic biologically active compounds.
Bicyclo[3.1.0]hexane-1-carboxylic acid, 4-oxo-, methyl ester: A similar compound with slight structural differences.
These compounds share similar bicyclic structures but differ in their functional groups and specific applications, highlighting the unique properties and versatility of this compound .
Eigenschaften
IUPAC Name |
methyl 4-oxobicyclo[3.1.0]hexane-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O3/c1-11-7(10)8-3-2-6(9)5(8)4-8/h5H,2-4H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMSFPZWNLWCYGB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C12CCC(=O)C1C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5H-[1,3]Thiazolo[5,4-d][1,3]oxazine](/img/structure/B582739.png)



![(7S,8AS)-7-mercaptohexahydropyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B582748.png)

![[1-(5-fluoro-4-hydroxypentyl)indol-3-yl]-(4-methylnaphthalen-1-yl)methanone](/img/structure/B582750.png)


